ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate
Brand Name: Vulcanchem
CAS No.: 119304-96-0
VCID: VC3806728
InChI: InChI=1S/C13H16O3/c1-2-15-13(14)9-10-7-8-16-12-6-4-3-5-11(10)12/h3-6,10H,2,7-9H2,1H3
SMILES: CCOC(=O)CC1CCOC2=CC=CC=C12
Molecular Formula: C13H16O3
Molecular Weight: 220.26 g/mol

ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate

CAS No.: 119304-96-0

Cat. No.: VC3806728

Molecular Formula: C13H16O3

Molecular Weight: 220.26 g/mol

* For research use only. Not for human or veterinary use.

ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate - 119304-96-0

Specification

CAS No. 119304-96-0
Molecular Formula C13H16O3
Molecular Weight 220.26 g/mol
IUPAC Name ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate
Standard InChI InChI=1S/C13H16O3/c1-2-15-13(14)9-10-7-8-16-12-6-4-3-5-11(10)12/h3-6,10H,2,7-9H2,1H3
Standard InChI Key UKJHGKSYAFMJHL-UHFFFAOYSA-N
SMILES CCOC(=O)CC1CCOC2=CC=CC=C12
Canonical SMILES CCOC(=O)CC1CCOC2=CC=CC=C12

Introduction

Chemical Identity and Structural Characteristics

Ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate (CAS No. 119304-96-0) is defined by its IUPAC name and distinctive molecular architecture. The core structure consists of a 3,4-dihydro-2H-chromene system fused to an ethyl acetate group at the 4-position. Key structural features include:

PropertyValueSource
Molecular FormulaC₁₃H₁₆O₃
Molecular Weight220.26 g/mol
IUPAC Nameethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate
SMILESCCOC(=O)CC1CCOC2=CC=CC=C12
InChI KeyUKJHGKSYAFMJHL-UHFFFAOYSA-N

The compound’s planar chromene ring and flexible ethyl acetate side chain contribute to its physicochemical behavior, including solubility in organic solvents like ethanol and ethyl acetate.

Synthesis and Optimization

The synthesis of ethyl 2-(3,4-dihydro-2H-chromen-4-yl)acetate typically involves a two-step process starting from 3,4-dihydro-2H-chromen-4-ol.

Purification and Yield

Crude product purification via flash chromatography (20:80 ethyl acetate:hexanes) yields the compound as a white solid. Reported melting points range from 104–107°C, though exact yields are unspecified.

Physicochemical Properties

Limited data exist on the compound’s physical and chemical properties. Preliminary analyses suggest:

  • Solubility: Moderate solubility in dichloromethane, ethyl acetate, and ethanol; insoluble in water.

  • Stability: Stable under ambient conditions but may degrade under strong acidic or basic environments due to ester hydrolysis.

Comparative studies with analogous chromenes (e.g., 6-methoxycoumarin ) indicate that saturation of the pyran ring reduces π-π stacking interactions, potentially altering crystallinity and bioavailability.

Research Gaps and Future Directions

Current literature reveals significant unknowns:

  • Pharmacokinetics: Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized.

  • Target Identification: No molecular targets (e.g., enzymes, receptors) have been validated.

  • Toxicity Profile: Acute and chronic toxicity studies are absent.

Proposed Research Initiatives:

  • Structure-Activity Relationship (SAR) Studies: Modifying the ethyl acetate side chain or introducing electron-withdrawing groups could enhance bioactivity.

  • In Silico Modeling: Molecular docking simulations to predict interactions with biological targets like COX-2 or cytochrome P450 enzymes .

  • Synthetic Methodology Optimization: Exploring green chemistry approaches (e.g., microwave-assisted synthesis) to improve yield and reduce reaction times.

Industrial and Pharmaceutical Applications

Chromene derivatives are employed as:

  • Fluorescent Probes: The rigid chromene core could serve as a fluorophore in bioimaging, though the dihydro structure may quench fluorescence.

  • Polymer Additives: Ethyl acetate groups enhance compatibility with polyesters, suggesting use in material science.

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